molecular formula C16H13N5OS B294590 4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE

4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE

Cat. No.: B294590
M. Wt: 323.4 g/mol
InChI Key: PINHDDJHDUBFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a heterocyclic compound that combines a triazole ring with a thiadiazole ring.

Preparation Methods

The synthesis of 4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves several steps. One common method includes the reaction of 2-methylphenol with formaldehyde to form 2-methylphenoxymethanol. This intermediate is then reacted with 4-pyridinecarboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with thiocarbonyldiimidazole to yield the desired triazolothiadiazole compound .

Chemical Reactions Analysis

4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:

Scientific Research Applications

4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma .

Comparison with Similar Compounds

4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.

    1,3,4-Thiadiazoles: These compounds have a thiadiazole ring but lack the triazole ring, resulting in different chemical and biological properties.

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-4-2-3-5-13(11)22-10-14-20-21-15(18-19-16(21)23-14)12-6-8-17-9-7-12/h2-9H,10H2,1H3

InChI Key

PINHDDJHDUBFCY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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